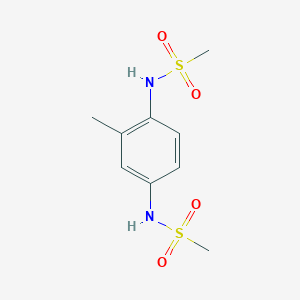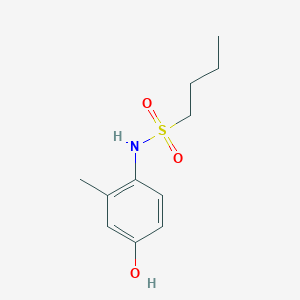
4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 is a potent agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. It was initially developed as a potential alternative to morphine, but its use as a pharmaceutical drug was never approved due to its potential for abuse and addiction. However, AH-7921 has gained popularity as a recreational drug in recent years, leading to its classification as a controlled substance in several countries.
Mecanismo De Acción
AH-7921 acts as an agonist of the mu-opioid receptor, which is responsible for mediating the drug's analgesic effects. The mu-opioid receptor is located in the central nervous system and is involved in the regulation of pain perception, mood, and reward. When AH-7921 binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
AH-7921 has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The drug's analgesic effects are mediated by its activation of the mu-opioid receptor, which leads to the inhibition of pain signaling pathways. Sedation and respiratory depression are also common side effects of AH-7921, which can be attributed to the drug's effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH-7921 has several advantages and limitations for lab experiments. Its potent analgesic effects make it a useful tool for studying pain perception and the mu-opioid receptor. However, its potential for abuse and addiction limits its use in clinical settings, and its effects on the central nervous system can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on AH-7921. One area of interest is the development of novel opioid analgesics that have reduced potential for abuse and addiction. Additionally, further studies on the mu-opioid receptor and its role in pain perception could lead to the development of more effective pain management strategies. Finally, investigations into the molecular mechanisms of AH-7921 could lead to the development of more potent and selective mu-opioid receptor agonists.
Métodos De Síntesis
The synthesis of AH-7921 involves several steps, starting from the reaction of 4-chlorobenzenesulfonamide with cyclohexylmagnesium bromide to form the corresponding cyclohexylsulfonamide. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to yield the final product, AH-7921. The synthesis of AH-7921 is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
AH-7921 has been the subject of several scientific studies, particularly in the field of pharmacology. The drug's potent analgesic effects make it a potential candidate for the treatment of chronic pain. However, its potential for abuse and addiction has limited its use in clinical settings. AH-7921 has also been studied for its effects on the central nervous system, including its ability to induce respiratory depression and sedation. Additionally, the drug has been investigated for its potential as a tool for studying the mu-opioid receptor and its role in pain perception.
Propiedades
Fórmula molecular |
C18H21NO3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21NO3S/c20-17-10-8-16(9-11-17)19-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h6-14,19-20H,1-5H2 |
Clave InChI |
CZMCSWPASMTJNL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
amino]benzoic acid](/img/structure/B229698.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)

![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)



![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)
![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)